molecular formula C22H22N2O2 B3904513 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol

Numéro de catalogue B3904513
Poids moléculaire: 346.4 g/mol
Clé InChI: ZJUXIBXMHQLVNH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol, also known as NEBIVOLOL, is a β1-adrenergic receptor antagonist that is used for the treatment of hypertension and heart failure. This compound was first synthesized in 1998 and has since gained popularity due to its unique pharmacological properties.

Mécanisme D'action

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol works by blocking the action of catecholamines on β1-adrenergic receptors in the heart. This reduces the heart rate and contractility, which leads to a decrease in blood pressure. 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol also stimulates the release of nitric oxide, which causes vasodilation and further reduces blood pressure.
Biochemical and Physiological Effects:
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has been found to have several biochemical and physiological effects. It reduces sympathetic nervous system activity, which leads to a decrease in heart rate and blood pressure. 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol also increases the production of nitric oxide, which causes vasodilation and improves blood flow. Additionally, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has several advantages for use in lab experiments. It is a highly selective β1-adrenergic receptor antagonist, which makes it a useful tool for studying the cardiovascular system. 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol is also well-tolerated in animal models and has a low toxicity profile. However, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has limitations in terms of its solubility and stability, which may affect its use in certain experiments.

Orientations Futures

There are several future directions for research on 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol. One area of interest is its potential use in the treatment of heart failure with preserved ejection fraction (HFpEF). 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has been found to improve exercise capacity and quality of life in patients with HFpEF, and further research is needed to determine its efficacy in this population. Another area of interest is the use of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol in combination with other drugs for the treatment of hypertension and heart failure. Finally, there is a need for further research on the antioxidant properties of 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol and its potential use in the prevention and treatment of cardiovascular diseases.
Conclusion:
In conclusion, 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol is a β1-adrenergic receptor antagonist that is used for the treatment of hypertension and heart failure. It has unique pharmacological properties that make it a useful tool for studying the cardiovascular system. 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol works by blocking the action of catecholamines on β1-adrenergic receptors and stimulating the release of nitric oxide. It has several advantages for use in lab experiments, but also has limitations in terms of its solubility and stability. There are several future directions for research on 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol, including its potential use in the treatment of HFpEF and its use in combination with other drugs for the treatment of cardiovascular diseases.

Applications De Recherche Scientifique

1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has been extensively studied for its cardiovascular effects. It is known to have a high affinity for β1-adrenergic receptors and a low affinity for β2-adrenergic receptors. This selectivity makes it an effective treatment for hypertension and heart failure. 1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol has also been found to have antioxidant properties, which may be beneficial in the treatment of cardiovascular diseases.

Propriétés

IUPAC Name

1-(2-ethylbenzimidazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-2-22-23-20-9-5-6-10-21(20)24(22)14-18(25)15-26-19-12-11-16-7-3-4-8-17(16)13-19/h3-13,18,25H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUXIBXMHQLVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol
Reactant of Route 2
Reactant of Route 2
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol
Reactant of Route 3
Reactant of Route 3
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol
Reactant of Route 4
Reactant of Route 4
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol
Reactant of Route 5
Reactant of Route 5
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol
Reactant of Route 6
Reactant of Route 6
1-(2-ethyl-1H-benzimidazol-1-yl)-3-(2-naphthyloxy)-2-propanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.